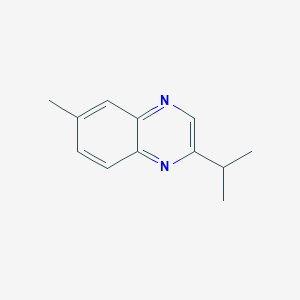
2-Isopropyl-6-methylquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropyl-6-methylquinoxaline is a useful research compound. Its molecular formula is C12H14N2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the potential of quinoxaline derivatives, including 2-Isopropyl-6-methylquinoxaline, as anticancer agents. A notable study synthesized new derivatives targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis. The synthesized compounds exhibited promising cytotoxic activities against human cancer cell lines such as HepG-2 and MCF-7, with IC50 values ranging from 2.1 to 9.8 µM, showcasing their effectiveness compared to established drugs like sorafenib .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| 11e | 2.6 | VEGFR-2 Inhibitor |
| 12k | 2.9 | VEGFR-2 Inhibitor |
| Sorafenib | 3.07 | Reference Drug |
The mechanism of action involves the induction of apoptosis, as evidenced by increased levels of caspases and BAX proteins, suggesting that these compounds could serve as effective therapeutic agents in cancer treatment .
Antimicrobial Properties
Quinoxalines have also been investigated for their antimicrobial properties. A study reported that certain derivatives demonstrated superior antiamebic activity compared to metronidazole, a standard treatment for amoebic infections. The selectivity index (SI) for some derivatives exceeded 50, indicating their potential as selective antiamebic agents .
| Compound | Selectivity Index (SI) |
|---|---|
| T-017 | >51.81 |
| T-014 | >53.19 |
| T-001 | >68.02 |
| T-016 | >70.92 |
These findings suggest that modifications to the quinoxaline structure can enhance antimicrobial efficacy while minimizing cytotoxic effects on human cells.
Synthetic Applications
Quinoxaline derivatives are valuable intermediates in synthetic organic chemistry, particularly in the development of pharmaceuticals and dyes. The synthesis of this compound can be achieved through various catalytic methods, with iridium catalysts showing promising yields when combined with glycerol as a starting material .
Case Study 1: VEGFR-2 Inhibition
In a series of experiments aimed at developing VEGFR-2 inhibitors, researchers synthesized multiple quinoxaline derivatives and evaluated their inhibitory effects in vitro. The most promising compounds were further analyzed for their apoptotic effects on cancer cell lines, revealing significant potential for drug development in oncology .
Case Study 2: Antiamebic Activity
Another study focused on the antiamebic properties of quinoxaline derivatives against Entamoeba histolytica. The compounds were assessed for both efficacy and selectivity, leading to the identification of several candidates with high selectivity indices that could be developed into new treatments for amoebic dysentery .
Eigenschaften
CAS-Nummer |
149179-66-8 |
|---|---|
Molekularformel |
C12H14N2 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
6-methyl-2-propan-2-ylquinoxaline |
InChI |
InChI=1S/C12H14N2/c1-8(2)12-7-13-11-6-9(3)4-5-10(11)14-12/h4-8H,1-3H3 |
InChI-Schlüssel |
RXPHJNVIGAJPTA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC=C(N=C2C=C1)C(C)C |
Kanonische SMILES |
CC1=CC2=NC=C(N=C2C=C1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















